molecular formula C7H12N2O4S B15108985 N-(2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

N-(2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B15108985
M. Wt: 220.25 g/mol
InChI Key: TYRMYPOLTGKMKV-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide: is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a sulfonamide group attached to the oxazole ring, which is further substituted with a hydroxyethyl group and two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves the reaction of 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride with ethanolamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow precise control over reaction parameters such as temperature, pressure, and reactant flow rates. The continuous flow process enhances the efficiency and scalability of the production, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The sulfonamide group can be reduced to form an amine derivative.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of N-(2-carboxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide.

    Reduction: Formation of N-(2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-amine.

    Substitution: Formation of various N-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The hydroxyethyl group may also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

  • N-(2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-amine
  • N-(2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
  • N-(2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-thiol

Comparison: N-(2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced enzyme inhibition and potential therapeutic effects. The hydroxyethyl group also contributes to its improved solubility and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H12N2O4S

Molecular Weight

220.25 g/mol

IUPAC Name

N-(2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

InChI

InChI=1S/C7H12N2O4S/c1-5-7(6(2)13-9-5)14(11,12)8-3-4-10/h8,10H,3-4H2,1-2H3

InChI Key

TYRMYPOLTGKMKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCO

Origin of Product

United States

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